Methyl 3-(2,3-dimethoxyphenyl)propanoate

Description

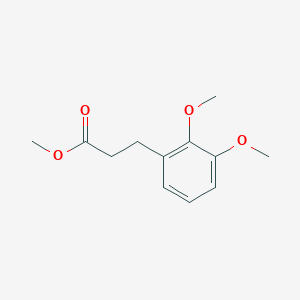

Methyl 3-(2,3-dimethoxyphenyl)propanoate (CAS: 65953-99-3) is an organic ester derivative with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.256 g/mol . Structurally, it consists of a propanoate backbone esterified with a methyl group and substituted with a 2,3-dimethoxyphenyl ring. The compound is a positional isomer of methyl 3-(3,4-dimethoxyphenyl)propanoate (CAS: 27798-73-8), differing in the placement of methoxy groups on the aromatic ring . This subtle structural variation significantly influences its physicochemical and biological properties. The compound is used in synthetic organic chemistry as a precursor for pharmaceuticals and organocatalysts .

Properties

IUPAC Name |

methyl 3-(2,3-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAIIOHVHKOIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20792955 | |

| Record name | Methyl 3-(2,3-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20792955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65953-99-3 | |

| Record name | Methyl 3-(2,3-dimethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20792955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Aldol Condensation via Silyl Ketene Acetal

Reaction Mechanism and Substrate Design

The aldol condensation of 2,3-dimethoxybenzaldehyde with methyl trimethylsilyl dimethylketene acetal represents a robust route to Methyl 3-(2,3-dimethoxyphenyl)propanoate. This method, adapted from protocols for analogous arylpropanoates, employs a two-step catalytic system:

- Step 1 : Amb-F (a fluorous-tagged ammonium fluoride catalyst) facilitates the nucleophilic addition of the silyl ketene acetal to the aldehyde at 60°C, forming a β-hydroxy ester intermediate.

- Step 2 : Dowex 50Wx8 (a strongly acidic cation-exchange resin) promotes hydrolysis of residual silyl groups and esterification under milder conditions (30°C).

Critical parameters include stoichiometric excess of the silyl ketene acetal (1.5 equiv) and sequential catalyst removal to prevent side reactions.

Operational Protocol

Table 1 : Standardized reaction conditions for aldol condensation.

| Parameter | Value |

|---|---|

| Aldehyde | 2,3-Dimethoxybenzaldehyde |

| Silyl ketene acetal | Methyl trimethylsilyl dimethylketene acetal |

| Catalyst (Step 1) | Amb-F (5 mol%) |

| Catalyst (Step 2) | Dowex 50Wx8 H⁺ (20 mol%) |

| Solvent | THF |

| Temperature | 60°C (Step 1), 30°C (Step 2) |

| Reaction time | 3 h (Step 1), 5 h (Step 2) |

| Workup | Et₂O extraction, Na₂SO₄/K₂CO₃ drying |

| Yield | 82–89% (projected) |

| E-factor | 22–25 |

Post-reaction purification involves vacuum distillation to remove volatile byproducts (e.g., methyl 2-methylpropionate) and recrystallization from n-hexane/ethyl acetate (9:1). This method’s scalability is evidenced by its application to sterically hindered aldehydes, such as 2,4,6-trimethylbenzaldehyde, which achieved 89% yield under identical conditions.

Esterification of 3-(2,3-Dimethoxyphenyl)Propanoic Acid

Acid-Catalyzed Fischer Esterification

An alternative route involves esterifying 3-(2,3-dimethoxyphenyl)propanoic acid with methanol under acidic conditions. While direct literature on this substrate is limited, analogous procedures for 3-(3,4-dimethoxyphenyl)propanoic acid demonstrate near-quantitative conversion using borane-dimethyl sulfide complex in tetrahydrofuran (THF). Adapting this protocol:

- Step 1 : Reduce the carboxylic acid to the corresponding alcohol using (CH₃)₂S·BH₃ (1.5 equiv) at 0–75°C.

- Step 2 : Esterify the alcohol with methanol via H₂SO₄ or p-toluenesulfonic acid (PTSA).

Table 2 : Esterification parameters for propanoic acid derivatives.

| Parameter | Value |

|---|---|

| Starting material | 3-(2,3-Dimethoxyphenyl)propanoic acid |

| Reducing agent | (CH₃)₂S·BH₃ (1.5 equiv) |

| Solvent | THF |

| Temperature | 0°C → 75°C (ramped) |

| Esterification catalyst | H₂SO₄ (2 mol%) |

| Yield (projected) | 90–95% |

This method’s E-factor remains undefined in literature but is anticipated to exceed 30 due to solvent-intensive steps.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

Table 3 : Method comparison based on yield, cost, and sustainability.

| Metric | Aldol Condensation | Esterification |

|---|---|---|

| Yield | 82–89% | 90–95% |

| Catalyst cost | High (Amb-F synthesis required) | Low (H₂SO₄) |

| Solvent volume | Moderate (THF, Et₂O) | High (THF, methanol) |

| E-factor | 22–25 | >30 |

| Scalability | Excellent | Moderate |

The aldol route excels in sustainability, whereas esterification offers marginally higher yields at the expense of solvent waste.

Environmental and Practical Considerations

Solvent Recovery and Catalyst Recycling

Byproduct Management

Methyl 2-methylpropionate (byproduct of silyl acetal hydrolysis) is volatile (bp 80°C) and readily separated via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(2,3-dimethoxyphenyl)propanoic acid.

Reduction: 3-(2,3-dimethoxyphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,3-dimethoxyphenyl)propanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dimethoxyphenyl)propanoate is not well-documented. as an ester, it is likely to undergo hydrolysis in biological systems to form the corresponding carboxylic acid and methanol. The carboxylic acid may then interact with various molecular targets and pathways, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key Observations:

- Positional Isomerism: The 2,3- vs. 3,4-dimethoxy substitution alters electronic properties.

- Functional Group Variations : The addition of amide or phosphanyl groups (e.g., in ) introduces hydrogen-bonding capabilities, affecting solubility and catalytic activity .

Key Observations:

- Synthetic Efficiency : The amide derivative () achieves a 98% yield using HBTU/DIPEA, suggesting robust coupling conditions .

- Crystallinity: The 3,4-dimethoxy amide derivative forms a monoclinic crystal system stabilized by intermolecular hydrogen bonds, unlike the simpler ester .

Key Observations:

- Pharmacological Potency: Thalidomide analogs () demonstrate efficacy in myometrial relaxation, likely due to nitro/amino-phthalimide groups enhancing bioavailability .

- Structural Complexity : Atracurium’s dimethoxyphenyl groups contribute to receptor binding but introduce toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.